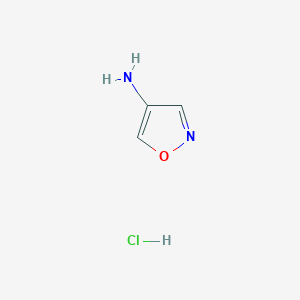

4-アミノイソキサゾール塩酸塩

概要

説明

4-Aminoisoxazole hydrochloride is a chemical compound that belongs to the class of isoxazoles, which are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The synthesis and applications of various aminoisoxazole derivatives have been explored in the literature, demonstrating the versatility of these compounds in organic synthesis and potential pharmacological activities.

Synthesis Analysis

The synthesis of 4-aminoisoxazole derivatives has been achieved through various methods. One approach involves the nucleophilic addition of lithiated alkyl nitriles to alpha-chlorooximes, resulting in high yields of 4-alkyl-5-aminoisoxazoles . Another method described the regioselective synthesis of a conformationally constrained analogue of aspartic acid, which involved a 1,3-dipolar cycloaddition to give a cyclopenta[D]isoxazoline framework, followed by several steps to obtain the target 4-carboxylic acid . Additionally, a palladium-catalyzed insertion reaction of isocyanides with 3-arylisoxazol-5(4H)-ones has been reported for the synthesis of 4-aminomethylidene isoxazolone derivatives .

Molecular Structure Analysis

The molecular structure of 4-aminoisoxazole hydrochloride and its derivatives is characterized by the presence of the isoxazole ring, which can be further substituted at various positions to yield a wide range of compounds with different properties and potential applications. The synthesis of 4-substituted aminoisoxazolo[5.4-d]pyrimidines has been achieved by treating 4-hydroxyisoxazolo[5.4-d]pyrimidines with phosphorous oxychloride, followed by reactions with ammonia or amines .

Chemical Reactions Analysis

4-Aminoisoxazole derivatives can undergo various chemical reactions, including ring cleavage and cycloaddition. For instance, 4-ethoxycarbonyl- and 4-cyano-5-aminoisoxazoles have been shown to be unstable towards bases, leading to ring cleavage at the nitrogen-oxygen bond . A [2 + 2] cycloaddition-retro-electrocyclization-decarboxylation reaction sequence has been utilized to access 4-aminopyridines from methylideneisoxazolones and ynamines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminoisoxazole hydrochloride and its derivatives are influenced by the substituents on the isoxazole ring. For example, the synthesis of 3-amino-5-tert-butylisoxazole from 4,4-dimethyl-3-oxopentanenitrile with hydroxylamine resulted in a compound with specific regioselective properties . The antiproliferative activity of 3-substituted aminoisoxazolo[5,4-b]pyridines has been investigated, with some derivatives showing cytotoxic activity against various tumor cell lines . The regioselective synthesis of 3-hydroxyisoxazoles and 5-isoxazolones from beta-amino alpha,beta-unsaturated esters has also been reported, with the yield being influenced by the beta-substituent group of the esters . Lastly, the synthesis and antileucemic activity of 5-amino-3-methyl-4-ureidoisoxazoles have been explored, highlighting the potential medicinal applications of these compounds .

科学的研究の応用

医薬品化学

4-アミノイソキサゾール塩酸塩を含むイソキサゾールは、隣接する位置に1つの酸素原子と1つの窒素原子を持つ重要な5員複素環ファミリーです。 幅広い生物活性と治療の可能性を秘めています . 新しい合成戦略の開発と新しいイソキサゾール誘導体の設計は、最新の研究から得られる最新の知識に基づいて行われるべきです .

鎮痛薬用途

イソキサゾール誘導体は、鎮痛薬として顕著な可能性を示しています . つまり、これらの化合物は、新しい鎮痛薬の開発に使用される可能性があります。

抗炎症薬用途

イソキサゾール化合物は、抗炎症作用を持つことが発見されています . これは、炎症を特徴とする状態の治療に使用される可能性があることを示唆しています。

抗癌用途

一部のイソキサゾール誘導体は、抗癌作用を示すことが実証されています . これにより、新しい癌治療の開発に使用される可能性があります。

抗菌用途

イソキサゾール化合物は、抗菌作用を示すことが示されています . これにより、新しい抗菌剤の開発に使用される可能性があります。

抗ウイルス用途

イソキサゾール誘導体は、抗ウイルス作用を持つことが発見されています . これにより、新しい抗ウイルス薬の開発に使用される可能性があります。

抗てんかん用途

イソキサゾール化合物は、抗てんかん作用を示すことが実証されています . これは、けいれんを特徴とする状態の治療に使用される可能性があることを示唆しています。

抗うつ薬と免疫抑制剤の用途

イソキサゾール誘導体は、抗うつ薬と免疫抑制剤としての可能性を示しています . これにより、うつ病と免疫系疾患の新しい治療法の開発に使用される可能性があります。

Safety and Hazards

将来の方向性

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their enormous significance, it is always imperative to develop new eco-friendly synthetic strategies . This includes the potential application of metal-free synthetic routes for the synthesis of isoxazoles . The development of more potent and specific analogs of isoxazole-based compounds for biological targets is a potential future direction .

作用機序

Target of Action

4-Aminoisoxazole hydrochloride, like other isoxazole derivatives, has been found to have a wide range of biological activities and therapeutic potential It’s worth noting that isoxazole derivatives have been reported to have prominent potential as analgesics, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . For instance, some isoxazole derivatives have been reported to act as antagonists against GABA A receptor, a potential target for the treatment of epilepsy, anxiety, and sleep disorders .

Mode of Action

The biological activity of isoxazole derivatives is known to be influenced by the substitution of various groups on the isoxazole ring .

Biochemical Pathways

Given the wide range of biological activities associated with isoxazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Result of Action

Given the wide range of biological activities associated with isoxazole derivatives, it can be inferred that the compound could potentially have diverse molecular and cellular effects .

Action Environment

It’s worth noting that the tautomeric forms of certain aminoisoxazole derivatives can exist in solutions at a ratio that depends on the selected solvent .

特性

IUPAC Name |

1,2-oxazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O.ClH/c4-3-1-5-6-2-3;/h1-2H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDLVZSIELSTBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90549978 | |

| Record name | 1,2-Oxazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108511-98-4 | |

| Record name | 4-Isoxazolamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108511-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Oxazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

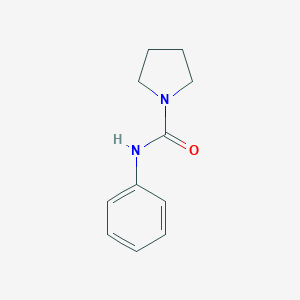

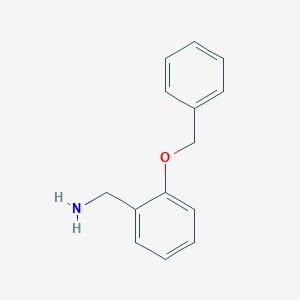

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

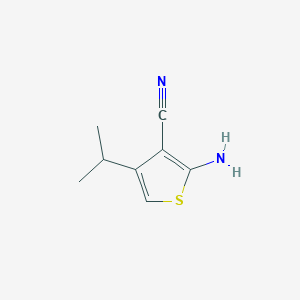

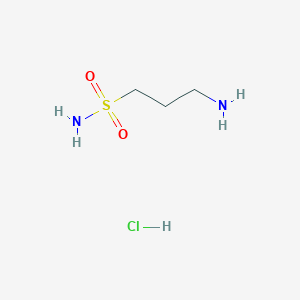

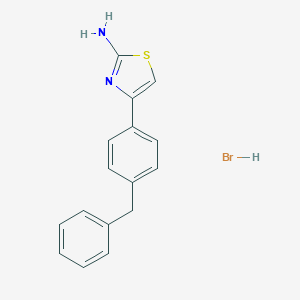

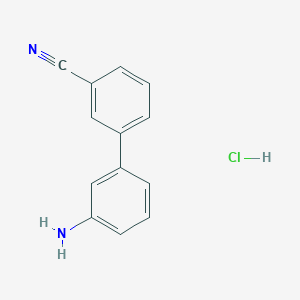

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Aminophenyl)(methyl)amino]ethanol](/img/structure/B111037.png)